molecular formula C21H15Br2ClN2O3 B8556662 Xanthylium, 3,6-diamino-4,5-dibromo-9-(2-(methoxycarbonyl)phenyl)-, chloride

Xanthylium, 3,6-diamino-4,5-dibromo-9-(2-(methoxycarbonyl)phenyl)-, chloride

Cat. No. B8556662
M. Wt: 538.6 g/mol
InChI Key: MUDCDMMNYVJLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthylium, 3,6-diamino-4,5-dibromo-9-(2-(methoxycarbonyl)phenyl)-, chloride is a useful research compound. Its molecular formula is C21H15Br2ClN2O3 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Xanthylium, 3,6-diamino-4,5-dibromo-9-(2-(methoxycarbonyl)phenyl)-, chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xanthylium, 3,6-diamino-4,5-dibromo-9-(2-(methoxycarbonyl)phenyl)-, chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H15Br2ClN2O3

Molecular Weight

538.6 g/mol

IUPAC Name

methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrochloride

InChI

InChI=1S/C21H14Br2N2O3.ClH/c1-27-21(26)11-5-3-2-4-10(11)16-12-6-8-14(24)17(22)19(12)28-20-13(16)7-9-15(25)18(20)23;/h2-9,24H,25H2,1H3;1H

InChI Key

MUDCDMMNYVJLEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4Br)N)Br.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4, 5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid ethyl ester hydrochloride; 2-(4,5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid octyl ester hydrochloride; 2-(4,5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid n-butyl ester hydrochloride; 2-(6-ethyl amino-3-ethyl imino-3H-xanthen-9-yl)-benzoic acid n-butyl ester hydrochloride; and photoactivable derivatives thereof. These derivatives are utilized in an amount to achieve appropriate intracellular levels of the derivative when irradiation of a suitable wavelength and intensity is applied to photoactivate the derivative and thereby induce cell killing.
Name
2-(4, 5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid ethyl ester hydrochloride
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reactant
Reaction Step One
Name
2-(4,5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid octyl ester hydrochloride
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0 (± 1) mol
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reactant
Reaction Step Two
Name
2-(4,5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid n-butyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(6-ethyl amino-3-ethyl imino-3H-xanthen-9-yl)-benzoic acid n-butyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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